
Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone is a chemical compound with the molecular formula C19H18O It is characterized by the presence of a biphenyl group attached to a cyclohexene ring via a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone typically involves the reaction of biphenyl-4-ylmethanone with cyclohex-1-en-1-yl derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-1-en-1-yl(phenyl)methanone: Similar structure with a phenyl group instead of a biphenyl group.
4-(1-Cyclohexen-1-yl)morpholine: Contains a morpholine ring instead of a methanone linkage.
1-Cyclohexen-1-yl-boronic acid pinacol ester: Contains a boronic acid ester group instead of a methanone linkage.
Uniqueness
Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone is unique due to its biphenyl group, which imparts distinct chemical and physical properties.
Propiedades
| 94302-51-9 | |
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
cyclohexen-1-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H18O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-9,11-14H,2,5-6,10H2 |
Clave InChI |
GZTSMUORHPMPML-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


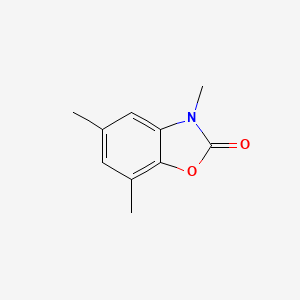

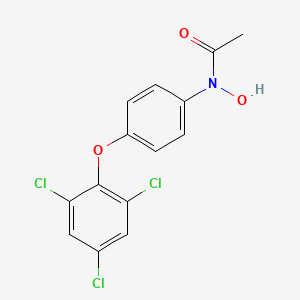

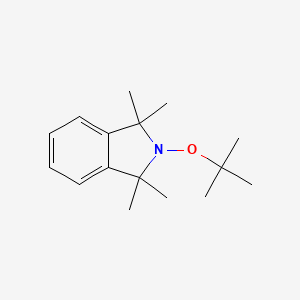

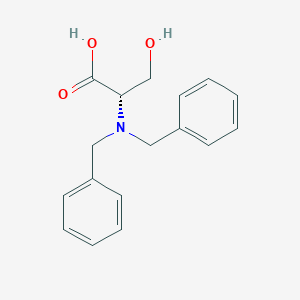
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
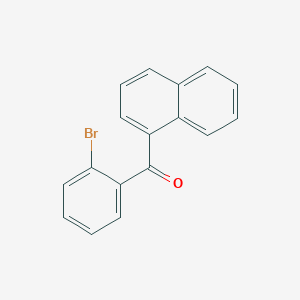
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
